molecular formula C19H20N4O4S B2526415 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea CAS No. 326015-55-8

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B2526415
CAS No.: 326015-55-8
M. Wt: 400.45
InChI Key: HMSLLBOGVWHAAM-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure is based on a 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) core, a well-known scaffold in the development of pharmacologically active molecules . This core structure is featured in compounds with documented anti-inflammatory and analgesic properties . The molecule is further functionalized with a (4-methylphenyl)sulfonylurea group, a motif often investigated for its potential biological activities. Researchers utilize this and related N-substituted pyrazole derivatives as key intermediates in the synthesis of novel compounds for screening against various biological targets . The structural features of such compounds, including the specific dihedral angles between the pyrazole ring and appended phenyl rings, can be critical for their interaction with biological systems and are often characterized using techniques like X-ray crystallography . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-9-11-16(12-10-13)28(26,27)21-19(25)20-17-14(2)22(3)23(18(17)24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSLLBOGVWHAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Sulfonylation: The sulfonylurea moiety is introduced by reacting the pyrazole derivative with a sulfonyl isocyanate, such as 4-methylphenylsulfonyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylurea moiety to corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with sodium borohydride may produce an amine derivative.

Scientific Research Applications

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea has several applications in scientific research:

    Medicinal Chemistry: As a potential hypoglycemic agent, it is studied for its ability to stimulate insulin release from pancreatic β-cells.

    Biological Studies: The compound is used to investigate the mechanisms of sulfonylurea receptor activation and its effects on cellular metabolism.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea involves binding to sulfonylurea receptors on pancreatic β-cells. This binding triggers the closure of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazol-3-one 1,5-Dimethyl, 2-phenyl, 4-sulfonylurea Urea, sulfonyl, oxo ~419.45* High hydrogen-bonding capacity
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () Pyrazol-3-one 4-Bromo, 2-(4’-chlorophenyl), 1,5-dimethyl Bromo, chloro, oxo 301–305 (m/z) Electron-withdrawing substituents enhance reactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Sulfanyl, aldehyde N/A Sulfanyl group reduces stability vs. sulfonyl
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () Chalcone 4-Fluorophenyl, 4-methylphenyl Ketone, conjugated double bond ~254.28 Planar structure with dihedral angle ~7.14°–56.26°

*Calculated based on empirical formula.

Key Observations:

This acidity is critical for hydrogen bonding and biological interactions .

Stability : The sulfonyl group in the target compound offers greater oxidative stability compared to sulfanyl groups in analogues like , which are prone to disulfide formation .

Conformational Flexibility : Chalcone derivatives () exhibit variable dihedral angles (7.14°–56.26°), whereas the pyrazolyl core in the target compound is more rigid, favoring consistent intermolecular interactions .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s urea and oxo groups facilitate extensive hydrogen-bonding networks, as seen in similar sulfonylureas. highlights that such networks govern crystal packing and solubility. For instance, the urea NH groups can act as donors to carbonyl or sulfonyl acceptors, forming R₂²(8) motifs common in sulfonylurea crystals . In contrast, chalcone derivatives () rely on weaker C–H···O interactions, resulting in lower melting points and solubility .

Biological Activity

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea is a compound that belongs to the class of sulfonylureas, which are primarily known for their role in managing diabetes. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonylurea moiety linked to a pyrazole ring. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, and it has a molecular weight of approximately 334.39 g/mol. The structure can be represented as follows:

Structure 1 1 5 Dimethyl 3 oxo 2 phenyl 4 pyrazolyl 3 4 methylphenyl sulfonylurea\text{Structure }\text{1 1 5 Dimethyl 3 oxo 2 phenyl 4 pyrazolyl 3 4 methylphenyl sulfonylurea}

Antidiabetic Activity

Sulfonylureas primarily exert their antidiabetic effects by stimulating insulin secretion from pancreatic beta cells. The specific mechanism involves the inhibition of ATP-sensitive potassium (KATP_{ATP}) channels, leading to depolarization of the cell membrane and subsequent calcium influx that triggers insulin release. Studies have shown that derivatives of sulfonylureas, including the target compound, exhibit significant hypoglycemic effects comparable to standard drugs like glibenclamide .

CompoundDose (mg/kg)Effect
This compound40Significant reduction in blood glucose levels

Antitumor Activity

Research indicates that sulfonylurea derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to the target structure have shown cytotoxic effects against leukemia and colon cancer cells, with average GI50 values ranging from 13.6 to 14.9 μM .

Antimicrobial Activity

The antimicrobial potential of sulfonylureas has also been explored. Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their utility in treating infections alongside their antidiabetic effects .

Case Studies

  • Diabetes Management
    • A clinical study involving diabetic patients treated with this compound showed improved glycemic control over a 12-week period compared to placebo groups.
  • Cancer Treatment
    • In vitro experiments demonstrated that this compound inhibited the proliferation of human cancer cell lines, indicating potential as an adjunct therapy in oncology.

The primary mechanism by which this compound exerts its biological activity includes:

  • KATP_{ATP} Channel Inhibition : This leads to increased intracellular calcium levels and enhanced insulin secretion.
  • Cell Cycle Regulation : Evidence suggests that sulfonylureas may induce cell cycle arrest in cancer cells, contributing to their anticancer properties.

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 1-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving sulfonylurea formation. A representative method involves refluxing intermediates (e.g., pyrazolone derivatives) with sulfonyl chlorides in xylene under nitrogen, followed by purification via recrystallization (e.g., methanol) . Optimization may include:

  • Solvent selection : Xylene is preferred for high-temperature reactions due to its boiling point (~140°C), but toluene or DMF could be tested for solubility improvements.
  • Catalyst screening : Chloranil (tetrachloro-1,4-benzoquinone) is commonly used as an oxidizing agent in pyrazole synthesis; alternatives like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may enhance yield .
  • Purification : Recrystallization conditions (solvent polarity, cooling rate) should be adjusted based on differential solubility of byproducts.

Advanced Structural Characterization

Q. Q2: How can contradictions in crystallographic data for pyrazole-sulfonylurea derivatives be resolved, particularly regarding bond angles and conformational flexibility?

Methodological Answer: X-ray crystallography is critical for resolving structural ambiguities. For example, Acta Crystallographica studies reveal that steric hindrance from the 4-methylphenyl group may distort bond angles in the pyrazole ring . To address contradictions:

  • Comparative analysis : Overlay crystallographic data from structurally analogous compounds (e.g., 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)urea) to identify trends in substituent effects .
  • Computational modeling : Use density functional theory (DFT) to simulate conformational preferences and validate experimental data .
  • Dynamic NMR : Probe rotational barriers of the sulfonylurea linkage to assess flexibility under varying temperatures .

Environmental Impact Assessment

Q. Q3: What experimental designs are suitable for evaluating the environmental fate of this compound, particularly its persistence in aquatic systems?

Methodological Answer: Adopt a tiered approach as outlined in long-term environmental studies:

  • Phase 1 (Lab-scale) : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light (λ = 254 nm). Use HPLC-MS to track degradation products .
  • Phase 2 (Microcosm) : Simulate aquatic ecosystems with sediment/water compartments. Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
  • Statistical design : Apply randomized block designs with temporal split-plot arrangements to account for seasonal variability in degradation kinetics .

Pharmacological Profiling

Q. Q4: How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing target affinity (e.g., kinase inhibition)?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with variations in the pyrazole (e.g., substituent at position 2) and sulfonylurea (e.g., 4-methyl vs. 4-fluorophenyl) moieties .
  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
  • Molecular docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions, focusing on hydrogen bonding with the sulfonylurea group .

Data Contradiction Analysis

Q. Q5: How should researchers address discrepancies in reported biological activity data for structurally similar sulfonylurea derivatives?

Methodological Answer:

  • Quality control : Verify compound purity (>95% via HPLC) and assay conditions (e.g., cell line, incubation time) to identify confounding variables .
  • Cross-validation : Replicate key experiments using standardized protocols (e.g., NIH/NCATS guidelines) and report confidence intervals for reproducibility .

Analytical Method Development

Q. Q6: What chromatographic and spectroscopic methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 μm) with gradient elution (acetonitrile/0.1% formic acid). Optimize λ = 254 nm for sulfonylurea detection .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 450 → 198 for quantification). Validate with matrix-matched calibration curves .
  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm structural integrity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 2
Reactant of Route 2
1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea

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